

# Comparative Guide: Melting Point Determination of 5-(4-Chlorophenyl)-3-methylisoxazole

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## Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-3-methylisoxazole

CAS No.: 4211-87-4

Cat. No.: B1625309

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## Executive Summary & Compound Profile

**5-(4-Chlorophenyl)-3-methylisoxazole** is a crystalline solid used as a scaffold in medicinal chemistry. Its synthesis—often involving the cycloaddition of nitrile oxides or the reaction of chalcones with hydroxylamine—can yield regioisomeric mixtures.

Accurate melting point (MP) determination is the primary rapid-response quality control (QC) method to:

- Assess Purity: Depression of the MP range indicates solvent occlusion or unreacted starting materials (e.g., 4-chlorobenzaldehyde).
- Verify Regiochemistry: Distinguish the target (5-aryl-3-methyl) from its isomer (3-aryl-5-methyl), which typically exhibits a distinct melting profile.

## Compound Specifications

Property	Specification
IUPAC Name	5-(4-chlorophenyl)-3-methyl-1,2-oxazole
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO
Molecular Weight	193.63 g/mol
Target MP Range	Typically 82°C – 86°C (Pure Form)
Critical Impurity	3-(4-chlorophenyl)-5-methylisoxazole (Regioisomer)

## Methodological Comparison: Selecting the Right Technique

For this specific isoxazole derivative, we compared three determination methods. The Automated Capillary method is recommended for routine QC, while DSC is required for thermodynamic validation.

### Comparative Performance Data

Feature	Automated Capillary (Recommended)	Differential Scanning Calorimetry (DSC)	Manual Oil Bath (Thiele Tube)
Precision	High ( $\pm 0.3^{\circ}\text{C}$ )	Ultra-High ( $\pm 0.1^{\circ}\text{C}$ )	Low ( $\pm 1.0^{\circ}\text{C}$ )
Sample Req.	2–5 mg	2–10 mg	>100 mg
Throughput	High (3–6 samples/run)	Low (1 sample/run)	Low (1 sample/run)
Polymorph ID	Visual only (opacity change)	Excellent (Endothermic peaks)	Impossible
Cost/Run	Low	High (consumables + gas)	Very Low
Suitability	Routine Batch Release	Reference Standard Characterization	Educational/Rough Estimation

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*Expert Insight: While DSC provides the "true" thermodynamic melting point (onset temperature), the capillary method is preferred for daily synthesis monitoring of **5-(4-Chlorophenyl)-3-methylisoxazole** due to its speed and ability to visually detect decomposition (darkening) prior to melting.*

## Experimental Protocol: Automated Capillary Method (USP <741> Aligned)

This protocol ensures reproducibility and eliminates operator bias common in manual visual detection.

### Phase 1: Sample Preparation

Objective: Ensure uniform heat transfer.

- **Drying:** Dry the crude isoxazole in a vacuum oven at 40°C for 4 hours to remove residual solvents (e.g., ethanol, hexane) which significantly depress the MP.
- **Pulverization:** Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to broad melting ranges.
- **Loading:** Fill a clean glass capillary tube (1.5 mm O.D.) to a height of 2–3 mm.
- **Packing:** Tap the capillary on a hard surface or use a drop-tube to pack the powder tightly. Loose packing causes air pockets and uneven heating.

### Phase 2: Instrument Configuration

- **Start Temperature:** 70°C (approx. 10–15°C below expected MP).
- **Ramp Rate:** 1.0°C/min.

- Note: Faster rates ( $>2^{\circ}\text{C}/\text{min}$ ) will result in a "lag error," causing the observed MP to appear higher than the actual value.
- Stop Temperature:  $100^{\circ}\text{C}$ .

## Phase 3: Determination & Analysis[3]

- Insert the capillary into the heating block.
- Initiate the temperature ramp.
- Record Point A (Onset): The first visible appearance of liquid droplets (meniscus formation).
- Record Point B (Clear Point): The temperature at which the last solid particle disappears.

## Acceptance Criteria

- Melting Range: The difference between Point A and Point B must be  $\leq 2.0^{\circ}\text{C}$ .
- Purity Indicator: A range  $>2^{\circ}\text{C}$  suggests  $<98\%$  purity or isomeric contamination.

## Validating the Regioisomer (The "Isoxazole Challenge")

A common synthetic pitfall is the formation of the 3-(4-chlorophenyl)-5-methylisoxazole isomer.

- Target Compound (5-Aryl): MP typically  $82\text{--}86^{\circ}\text{C}$ .
- Regioisomer (3-Aryl): MP typically  $90\text{--}92^{\circ}\text{C}$  or higher (depending on polymorph).

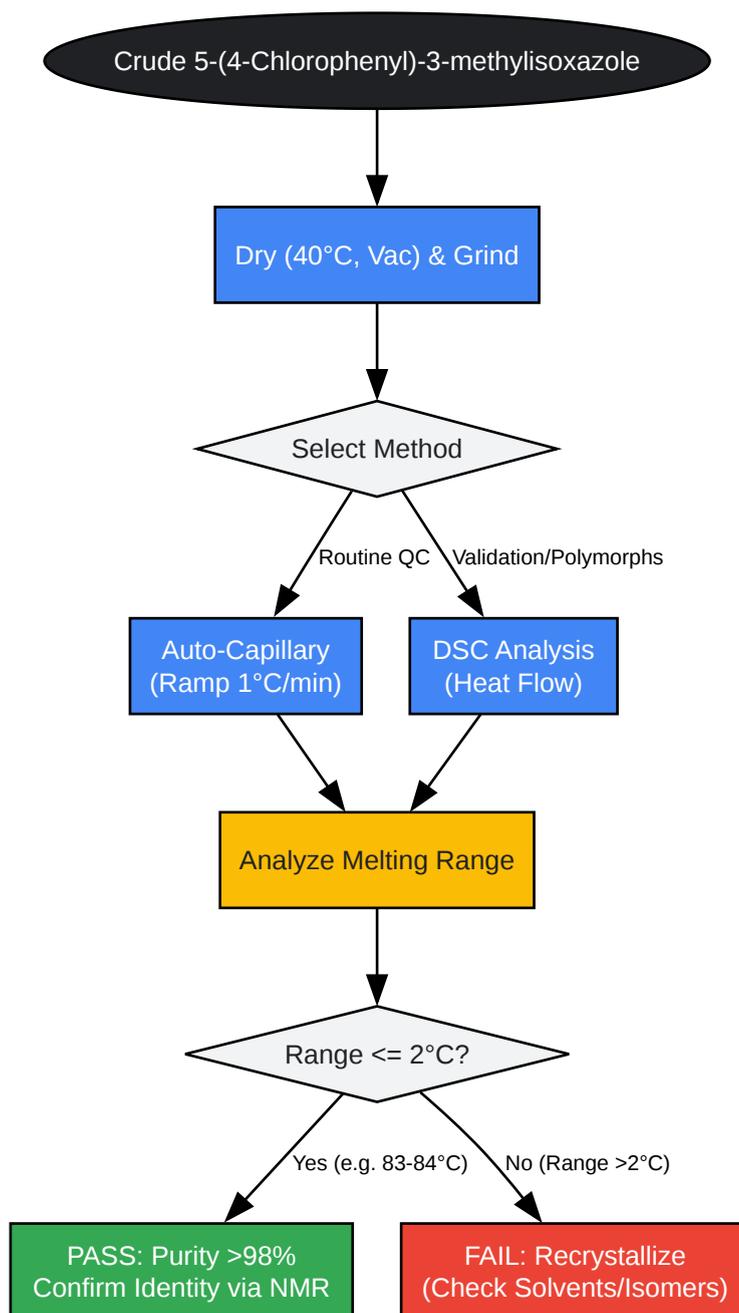
Workflow for Isomer Discrimination: If the observed MP is  $>88^{\circ}\text{C}$ , do not release the batch.

Proceed immediately to  $^1\text{H-NMR}$  analysis. The methyl group shift is diagnostic:

- 3-Methyl (Target): Methyl singlet appears upfield ( $\sim 2.2\text{--}2.3$  ppm).
- 5-Methyl (Isomer): Methyl singlet appears slightly downfield ( $\sim 2.4\text{--}2.5$  ppm) due to proximity to the oxygen.

## Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for characterizing this compound, ensuring no impure batches are released.



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Caption: Workflow for the thermal characterization and quality control of isoxazole intermediates.

## References

- United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF.
- OECD Guidelines for the Testing of Chemicals. Test No. 102: Melting Point/Melting Range. OECD Publishing, Paris.
- Larsen, K. L., et al. "Regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry. (Provides context on the separation of 3-methyl/5-methyl isomers).
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